4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole
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Overview
Description
4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole is a heterocyclic compound that features a unique structure combining a pyrrolo[3,4-b]pyridine core with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole typically involves multi-step processes. One common route includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired heterocyclic structure .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and exhibit potent biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and are known for their diverse biological activities.
Uniqueness
4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole is unique due to its specific combination of a pyrrolo[3,4-b]pyridine core with a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-7-10(17-14-13-7)11(16)15-5-8-3-2-4-12-9(8)6-15/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDJXOKWUJVTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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